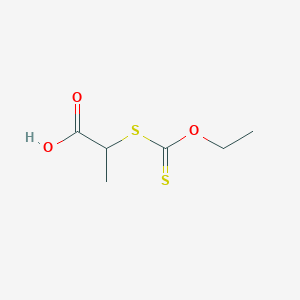

2-(Ethoxythioxomethylthio)propionic acid

Description

Evolution of Controlled Radical Polymerization Techniques in Modern Materials Science

Traditional radical polymerization methods, while effective for producing a variety of polymers, often result in materials with broad molecular weight distributions and limited architectural control. mdpi.com The turning point in polymer synthesis came with the advent of controlled/living radical polymerization (CRP) in the 1990s. nih.gov These techniques introduced a dynamic equilibrium between active and dormant polymer chains, which significantly reduces irreversible termination reactions. labsolu.ca This control allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures such as block, graft, and star polymers. mdpi.com

Several key CRP methods have been developed, including Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. mdpi.com Each of these techniques has its own set of advantages and has contributed to the rapid advancement of materials science. nih.gov The development of these methods has enabled the creation of novel materials with precisely engineered properties. mdpi.com

Significance of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has emerged as one of the most versatile and widely used CRP techniques due to its compatibility with a broad range of monomers and reaction conditions. mdpi.com The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). mdpi.com This CTA mediates the polymerization through a reversible chain-transfer process, allowing for the synthesis of polymers with well-defined structures. mdpi.com

The significance of RAFT lies in its ability to produce polymers with complex architectures and a high degree of end-group functionality. This has made it an invaluable tool for creating advanced materials for a multitude of applications, including drug delivery systems, nanocomposites, and specialty coatings.

Contextualization of 2-(Ethoxythioxomethylthio)propionic Acid within RAFT Mediated Polymerization

The effectiveness of RAFT polymerization is critically dependent on the choice of the chain transfer agent. Different classes of CTAs, such as dithioesters, trithiocarbonates, dithiocarbamates, and xanthates, are employed depending on the specific monomer and desired polymer characteristics. This compound belongs to the xanthate class of RAFT agents.

Xanthates are known to be particularly effective for controlling the polymerization of less activated monomers (LAMs), such as vinyl acetate (B1210297). The structure of the xanthate, specifically the Z and R groups attached to the thiocarbonylthio core, plays a crucial role in the kinetics of the polymerization. The ethoxy group in this compound influences the reactivity of the C=S double bond, while the propionic acid group provides a site for further functionalization of the resulting polymer.

While extensive research has been conducted on various RAFT agents, detailed findings for this compound are not as commonly reported as for some other CTAs. However, studies on structurally similar xanthates provide valuable insights into its likely behavior and effectiveness in controlling radical polymerization. For instance, research on O-ethyl S-(1-methoxycarbonyl) ethyl dithiocarbonate has demonstrated its utility in the radiation-induced controlled polymerization of acrylic acid, yielding polymers with narrow molecular weight distributions. researchgate.net

To illustrate the typical data obtained from RAFT polymerization, the following table presents results from the polymerization of acrylamide (B121943) using a trithiocarbonate (B1256668) RAFT agent, which showcases the level of control achievable.

| Time (h) | Conversion (%) | Mn,theor ( g/mol ) | Mn,GPC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 24.6 | 6300 | 6500 | 1.21 |

| 2 | 47.9 | 12100 | 12300 | 1.23 |

| 3 | 68.3 | 17200 | 17500 | 1.26 |

| 4 | 86.2 | 21700 | 22100 | 1.28 |

| This data is for the RAFT polymerization of acrylamide using dodecyl trithiodimethyl propionic acid (DMPA) as the CTA and is presented as a representative example of the control achieved in RAFT polymerization. mdpi.com |

The carboxylic acid functionality of this compound is particularly noteworthy as it allows for the subsequent conjugation of the polymer to other molecules or surfaces, opening up possibilities for the creation of advanced functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxycarbothioylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S2/c1-3-9-6(10)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNPIVOFJQQAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871395 | |

| Record name | 2-[(Ethoxycarbonothioyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51440-83-6 | |

| Record name | 2-[(Ethoxycarbonothioyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxythioxomethylthio Propionic Acid

Chemo-selective Synthesis Routes to Thioxomethylthio-Functionalized Propionic Acid Derivatives

The primary and most direct route to 2-(ethoxythioxomethylthio)propionic acid and its derivatives involves the nucleophilic substitution of a leaving group on a propionic acid precursor with a xanthate salt. A common and effective method is the reaction of an α-halo-substituted propionic acid or its ester with a potassium or sodium salt of ethyl xanthate.

A well-established synthetic pathway is the reaction between an ester of 2-bromopropionic acid, such as ethyl 2-bromopropionate, and potassium ethyl xanthate. chemicalbook.comgoogle.com This reaction proceeds via an SN2 mechanism, where the xanthate anion displaces the bromide ion to form the desired carbon-sulfur bond, yielding the corresponding ester of this compound. Subsequent hydrolysis of the ester group under acidic or basic conditions can then yield the final carboxylic acid product.

The chemo-selectivity of this reaction is generally high, as the soft sulfur nucleophile of the xanthate preferentially attacks the electrophilic carbon bearing the halogen, minimizing side reactions. The choice of solvent is crucial, with polar aprotic solvents like acetone (B3395972) or methanol (B129727) often employed to facilitate the dissolution of the reactants and promote the substitution reaction. researchgate.netresearchgate.net

An alternative approach involves the use of other α-substituted propionic acid derivatives. For instance, derivatives with tosylate or mesylate leaving groups can also be employed, although α-bromo derivatives are more common due to their commercial availability and reactivity.

Precursor Design and Derivatization Strategies for the Thioxomethylthio Moiety

The design and synthesis of the precursors are critical for the successful preparation of this compound. The two key precursors are the propionic acid backbone with a suitable leaving group and the O-ethyl xanthate moiety.

Propionic Acid Precursors:

The most common precursor is 2-bromopropionic acid or its esters (e.g., ethyl 2-bromopropionate). sigmaaldrich.comnih.gov These can be synthesized through various methods, including the Hell-Volhard-Zelinsky reaction of propionic acid with bromine in the presence of a phosphorus catalyst, such as phosphorus tribromide or red phosphorus. google.com Alternatively, esterification of 2-bromopropionic acid with ethanol (B145695) can yield ethyl 2-bromopropionate. google.com The choice between the acid and ester form of the precursor can influence the reaction conditions and the need for a subsequent hydrolysis step.

Xanthate Precursors:

The thioxomethylthio moiety is introduced using an O-ethyl xanthate salt, typically potassium O-ethyl xanthate. This reagent is commercially available or can be readily prepared by reacting ethanol with carbon disulfide in the presence of a strong base like potassium hydroxide. rsc.org The purity of the xanthate salt is important to avoid side reactions and ensure high yields of the desired RAFT agent.

Derivatization strategies for the thioxomethylthio moiety primarily involve modifications to the 'O'-alkyl group of the xanthate. While this article focuses on the ethoxy derivative, other alkoxy groups can be introduced by using the corresponding alcohol during the xanthate synthesis. This allows for the tuning of the RAFT agent's properties, such as its solubility and reactivity in different polymerization systems. nih.gov

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity in RAFT Agent Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the reaction temperature, solvent, and the stoichiometry of the reactants.

For the synthesis via nucleophilic substitution, the reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting decomposition of the product or starting materials. nih.gov The choice of solvent can significantly impact the reaction. Polar aprotic solvents are generally preferred as they can dissolve both the ionic xanthate salt and the organic propionic acid derivative.

The molar ratio of the reactants is another important factor. Using a slight excess of the xanthate salt can help to drive the reaction to completion and ensure full conversion of the α-bromo propionic acid precursor. However, a large excess should be avoided to simplify the purification process.

Purification of the final product is often achieved through extraction and column chromatography to remove any unreacted starting materials and byproducts. rsc.org The purity of the RAFT agent is critical for its performance in controlling polymerization reactions.

Below is a table summarizing typical reaction conditions for the synthesis of xanthate RAFT agents:

| Parameter | Condition | Rationale |

| Solvent | Acetone, Methanol, Ethanol | Good solubility for both reactants. researchgate.netresearchgate.net |

| Temperature | Room Temperature to 70°C | Balances reaction rate and stability of products. d-nb.info |

| Reactant Ratio | Slight excess of xanthate salt | Ensures complete conversion of the halide. |

| Reaction Time | Several hours to 24 hours | Dependent on temperature and reactivity of substrates. nih.gov |

Scalability Considerations for Academic and Preparative Synthesis of this compound

Scaling up the synthesis of this compound from laboratory to preparative or academic scales presents several challenges. One of the main concerns is the handling of carbon disulfide, a volatile and flammable reagent used in the preparation of the xanthate precursor. Proper ventilation and safety precautions are paramount.

The purification of the final product can also become more challenging on a larger scale. While column chromatography is effective for small-scale purification, it may be less practical for larger quantities. Alternative purification methods such as recrystallization or distillation (for ester derivatives) might need to be developed and optimized.

The cost of starting materials, particularly the α-bromopropionic acid or its esters, can also be a factor in large-scale synthesis. Developing more cost-effective synthetic routes to these precursors could be beneficial.

Furthermore, ensuring consistent product quality and purity at a larger scale requires careful control over reaction parameters and robust analytical methods to monitor the reaction and characterize the final product. Despite these challenges, the synthesis of xanthate-based RAFT agents like this compound is generally considered to be a relatively straightforward and scalable process for academic and preparative purposes. researchgate.net

Mechanistic and Kinetic Aspects of 2 Ethoxythioxomethylthio Propionic Acid in Raft Polymerization

Fundamental Principles of Chain Transfer in RAFT Polymerization Mediated by 2-(Ethoxythioxomethylthio)propionic Acid

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a type of living radical polymerization that utilizes a thiocarbonylthio compound to mediate the polymerization via a reversible chain-transfer process. The control over the polymerization is achieved through a rapid equilibrium between active (propagating) and dormant polymer chains. Xanthates, such as this compound, are a class of RAFT agents often employed for the polymerization of less activated monomers (LAMs) like vinyl acetate (B1210297). mdpi.comresearchgate.net The effectiveness of a RAFT agent is determined by the nature of its 'Z' and 'R' groups. In the case of this compound, the Z group is the ethoxy (-OCH2CH3) group, and the R group is the propionic acid moiety (-CH(CH3)COOH).

The Z group influences the stability of the intermediate radical adduct, which in turn affects the rates of addition and fragmentation. For xanthates, the oxygen of the ethoxy group provides less stabilization to the intermediate radical compared to the sulfur or alkyl/aryl groups found in trithiocarbonates or dithioesters, respectively. mdpi.com This characteristic makes xanthates particularly suitable for LAMs, as highly stabilizing Z groups can lead to significant retardation or even inhibition of polymerization for these monomers. mdpi.com The R group should be a good homolytic leaving group, and the resulting radical (in this case, the 2-propionic acid radical) must be capable of efficiently re-initiating polymerization.

The efficiency of a chain transfer agent is quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp). A closely related parameter is the chain transfer coefficient for the polymeric RAFT agent (Cex), which is crucial for maintaining control throughout the polymerization. For xanthates, these values are typically moderate. For instance, a structurally similar xanthate, O-ethyl S-(1-methoxycarbonylethyl)dithiocarbonate (Rhodixan® A1), exhibits chain transfer coefficients (Ctr) in the range of 0.6 to 3.8 for various monomers, indicating a moderate reactivity. nih.govnih.gov This moderate chain transfer ability is a key feature of xanthates like this compound, allowing for a balance between control and polymerization rate, especially for LAMs.

Detailed Analysis of the Reversible Addition-Fragmentation Process

The core of the RAFT process is the reversible addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by the fragmentation of the resulting intermediate radical. This process allows for the transfer of the thiocarbonylthio moiety between growing polymer chains, thereby maintaining a low concentration of active species and ensuring that all chains have an equal probability of growth.

Initiation and Pre-equilibrium Dynamics

The polymerization is initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate initiating radicals (I•). These radicals then react with a monomer (M) to form a propagating radical (Pn•).

In the pre-equilibrium stage, the propagating radical adds to the initial RAFT agent, this compound, to form an intermediate radical. This intermediate can then fragment in one of two ways: either back to the original reactants or forward to generate a new radical (the R group, in this case, a propionic acid radical) and a polymeric RAFT agent. For effective control, the consumption of the initial RAFT agent should be rapid. However, some xanthate-mediated polymerizations exhibit an inhibition period, which is a delay in the polymerization onset. This can be attributed to the slow fragmentation of the initial intermediate radical or slow re-initiation by the expelled R-group radical. Studies on similar xanthates have noted inhibition periods ranging from 0.3 to 10 hours. researchgate.netmonash.edu

Propagation and Chain Transfer Events

Once the initial RAFT agent is consumed, the main equilibrium is established. In this stage, a propagating polymer radical (Pn•) adds to the polymeric RAFT agent (Pm-Xanthate) to form a new intermediate radical. This intermediate then fragments to release a different polymeric radical (Pm•) and the original polymeric RAFT agent (Pn-Xanthate). This rapid exchange of the xanthate end-group among the polymer chains ensures that all chains grow at a similar rate, leading to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI).

Kinetic studies of vinyl acetate polymerization using a methyl ester analogue of the target compound, 2-ethoxythiocarbonylsulfanyl-propionic acid methyl ester (EPAME), have demonstrated pseudo-first-order kinetics with respect to monomer concentration. uq.edu.au This indicates that the concentration of propagating radicals remains relatively constant throughout the polymerization, a hallmark of a controlled radical process.

Termination Mechanisms under Controlled Radical Polymerization Conditions

While RAFT polymerization provides a high degree of control, it does not eliminate termination reactions. Termination primarily occurs through the bimolecular coupling or disproportionation of two propagating radicals. However, because the concentration of propagating radicals is kept low due to the rapid equilibrium with the dormant species, the rate of termination is significantly reduced compared to conventional free radical polymerization.

The termination rate coefficient (kt) in RAFT polymerization has been shown to be dependent on the chain length of the terminating radicals. Studies using the EPAME RAFT agent for vinyl acetate polymerization have revealed that the chain length dependence of kt is less pronounced compared to acrylate (B77674) systems under similar conditions. uq.edu.au This is attributed to the lower presence of mid-chain radicals in the vinyl acetate system. uq.edu.au The value of α, which describes the extent of this chain length dependence, was found to increase with monomer conversion, suggesting that the termination kinetics evolve as the polymerization progresses. uq.edu.au

Kinetic Rate Law Derivations for Polymerization Modulated by this compound

The rate of polymerization (Rp) in a RAFT system is described by the following equation:

Rp = kp[P•][M]

where kp is the propagation rate constant, [P•] is the concentration of propagating radicals, and [M] is the monomer concentration. In a well-controlled RAFT polymerization, the concentration of propagating radicals is determined by the rate of initiation and the equilibrium of the chain transfer process.

For a thermally initiated system, the rate of radical generation (Ri) from an initiator like AIBN is given by:

Ri = 2 * f * kd * [I]

where f is the initiator efficiency, kd is the initiator decomposition rate constant, and [I] is the initiator concentration.

In the steady state, the rate of initiation equals the rate of termination:

Ri = Rt = 2 * kt * [P•]2

From this, the concentration of propagating radicals can be derived:

[P•] = ( (f * kd * [I]) / kt )1/2

Substituting this into the rate of polymerization equation gives:

Rp = kp * [M] * ( (f * kd * [I]) / kt )1/2

This equation suggests that the rate of polymerization is first order with respect to the monomer concentration and half order with respect to the initiator concentration. Experimental studies on vinyl acetate polymerization with the analogous EPAME RAFT agent have confirmed a monomer reaction order close to unity (ωVAc, 80°C = 1.17 ± 0.05). uq.edu.au

Influence of Reaction Parameters on Polymerization Kinetics and Control

Several reaction parameters can influence the kinetics and the degree of control in a RAFT polymerization mediated by this compound. These include the choice of initiator, the ratio of monomer to RAFT agent to initiator, the reaction temperature, and the solvent.

Initiator Choice and Concentration: The initiator concentration affects the rate of polymerization and the final molecular weight of the polymer. A higher initiator concentration leads to a faster polymerization rate but can result in a higher proportion of dead chains (chains terminated by initiator radicals), which can broaden the molecular weight distribution. The ratio of RAFT agent to initiator is crucial; a high ratio is generally preferred to ensure that the majority of chains are initiated by the RAFT agent's R-group, leading to better control.

Monomer to RAFT Agent Ratio: This ratio determines the theoretical number-average molecular weight (Mn,th) of the resulting polymer, according to the following equation:

Mn,th = ( ([M]0 / [RAFT]0) * Conversion * MWmonomer ) + MWRAFT

where [M]0 and [RAFT]0 are the initial concentrations of monomer and RAFT agent, respectively, and MWmonomer and MWRAFT are their respective molecular weights. A linear increase of the experimental molecular weight with conversion is a strong indicator of a controlled polymerization.

Temperature: The reaction temperature affects the rate of initiator decomposition, the propagation rate constant, and the chain transfer constants. Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can lead to side reactions, such as the thermal decomposition of the RAFT agent, which can compromise the control over the polymerization. For xanthate-mediated polymerizations, temperatures are typically in the range of 60-80°C. nih.gov

The following table summarizes the kinetic parameters for the polymerization of vinyl acetate (VAc) with a structurally similar xanthate, 2-ethoxythiocarbonylsulfanyl-propionic acid methyl ester (EPAME), at 80°C.

| Parameter | Value | Reference |

| Monomer Reaction Order (ω) | 1.17 ± 0.05 | uq.edu.au |

| Termination Dependence (α) at 10% conversion | 0.09 ± 0.05 | uq.edu.au |

| Termination Dependence (α) at 80% conversion | 0.55 ± 0.05 | uq.edu.au |

This interactive data table provides key kinetic parameters for a closely related system, illustrating the quantitative aspects of RAFT polymerization with this class of xanthates.

Initiator Concentration and Efficiency

Studies on analogous trithiocarbonate (B1256668) RAFT agents, such as 2-(butylthiocarbonothioylthio)propanoic acid (BTTCP), have demonstrated the impact of initiator concentration. For instance, in the polymerization of various monomers, a dual initiator system comprising a high-temperature initiator like Azobisisobutyronitrile (AIBN) and a low-temperature initiator like V-70 can be employed to achieve temporal control over the radical flux. nih.gov This approach can be particularly effective for oxygen-tolerant RAFT polymerizations, where an initial high radical flux from the more labile initiator consumes dissolved oxygen, followed by a sustained, lower radical flux from the more stable initiator to maintain the polymerization. nih.govrsc.org Simulations show that a combination of initiators can provide a more constant radical concentration over time compared to a single initiator. rsc.org

The effect of varying initiator concentration on polymerization rate has been systematically studied. For the RAFT polymerization of p-acetoxystyrene using S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT), another versatile trithiocarbonate, increasing the molar percentage of AIBN relative to the CTA resulted in a direct increase in the rate of polymerization. nih.gov This highlights the delicate balance required: sufficient initiator is needed for an acceptable polymerization rate, but an excess can lead to a higher incidence of termination events, broadening the molecular weight distribution and reducing end-group fidelity. nih.gov

Table 1: Effect of Initiator Concentration on Monomer Conversion Data from a study on the RAFT polymerization of p-acetoxystyrene using DDMAT as the RAFT agent at 70°C in bulk, with a [Monomer]/[DDMAT] ratio of 100. nih.gov

| Experiment | Initiator (AIBN) (mol% vs. CTA) | Monomer Conversion after 3h (%) | Final Polydispersity Index (PDI) |

| 1 | 5% | 19% | 1.13 |

| 2 | 10% | 35% | 1.12 |

| 3 | 20% | 52% | 1.15 |

Monomer Conversion and Rate of Polymerization

The rate of polymerization and monomer conversion in a RAFT process are intrinsically linked to the concentrations of monomer, initiator, and the RAFT agent, as well as reaction conditions like temperature and solvent. A successful RAFT polymerization is characterized by a linear evolution of the number-average molecular weight (Mn) with monomer conversion and the maintenance of a low polydispersity index (PDI).

Kinetic studies typically show a first-order rate plot (a linear relationship between ln([M]0/[M]t) and time), indicating a constant concentration of propagating radicals. nih.gov However, an initial "inhibition" or retardation period is sometimes observed. This can be attributed to the time required to establish the RAFT equilibrium, where the initial RAFT agent is converted into the dormant polymeric RAFT species. urv.catresearchgate.net The rate of polymerization can be influenced by the choice of the Z and R groups of the RAFT agent. For this compound, the ethoxy Z-group and the propionic acid R-group are chosen to balance the stability of the intermediate radical and the fragmentation rates.

In certain systems, such as redox-initiated RAFT emulsion polymerization, very high monomer conversions (>95%) can be achieved in short timeframes (e.g., 30 minutes). mdpi.com The polymerization kinetics in these emulsion systems often display distinct phases: an initial period of micelle formation, followed by an accelerated polymerization phase, and finally a deceleration stage as the monomer is depleted. mdpi.com The rate of polymerization generally decreases with dilution of the monomer. nih.gov

Solvent Effects and Heterogeneous Polymerization Systems

The choice of solvent can have a profound impact on RAFT polymerization kinetics and control. The solvent can influence the solubility of the monomer, polymer, and RAFT agent, as well as the intrinsic rate constants of the RAFT process itself. rsc.orgresearchgate.net For a CTA like this compound, which contains a carboxylic acid group, its solubility and effectiveness can be tuned by the polarity and pH of the medium, making it potentially suitable for aqueous polymerizations. tcichemicals.com

Studies on the polymerization of hydrophilic monomers like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) have shown that solvent proticity is a key factor. rsc.orgresearchgate.net In some cases, aprotic solvents can lead to lower monomer conversions and poorer control over the polymerization compared to protic solvents. researchgate.net This has been attributed to the role of hydrogen bonding in the polymerization system, which can be disrupted or altered by the solvent, thereby affecting the fragmentation rate of the RAFT-adduct radical. researchgate.net

The principles of RAFT have been successfully extended to heterogeneous systems, such as emulsion and dispersion polymerization. RAFT emulsion polymerization allows for the synthesis of well-defined polymers as aqueous latexes, a format that is industrially relevant and environmentally favorable. mdpi.comresearchgate.net The success of these systems often relies on using hydrophilic or amphiphilic RAFT agents that can stabilize particles. The carboxylic acid functionality of this compound makes it a candidate for such applications, potentially acting as both a control agent and a stabilizer after deprotonation. Other heterogeneous approaches include photo-initiated RAFT from the surface of covalent organic frameworks (COFs), demonstrating the adaptability of the technique. rsc.org

Table 2: Influence of Solvent on RAFT Polymerization Data from a study on the RAFT polymerization of p-acetoxystyrene using DDMAT as the RAFT agent at 70°C, with a [Monomer]/[DDMAT] ratio of 100 and 10 mol% AIBN. nih.gov

| Solvent | Monomer:Solvent (v/v) | Monomer Conversion after 3h (%) | Final Polydispersity Index (PDI) |

| Bulk | N/A | 35% | 1.12 |

| 1,4-Dioxane | 2:1 | 30% | 1.11 |

| 1,4-Dioxane | 1:1 | 24% | 1.10 |

| 1,4-Dioxane | 1:2 | 16% | 1.16 |

Temperature Impact on RAFT Process Control

Temperature is a critical lever for controlling the rate and outcome of RAFT polymerization. It influences the rate of initiator decomposition, the rate of propagation, and the rate constants associated with the RAFT equilibrium (addition and fragmentation). Generally, increasing the temperature leads to a higher rate of polymerization due to a faster generation of initiating radicals and an increased propagation rate constant. nih.govnih.gov

However, the effect of temperature on polymerization control is complex. For the RAFT equilibrium to be effective, the rate of fragmentation of the intermediate radical must be significantly faster than the rate of propagation. As temperature increases, all rate constants increase, but not necessarily to the same extent. For some monomers, elevated temperatures can lead to a higher rate of side reactions or degradation of the trithiocarbonate CTA, which can compromise the "living" character of the polymerization and broaden the PDI. researchgate.net

Kinetic investigations of the polymerization of p-acetoxystyrene with a trithiocarbonate RAFT agent showed that increasing the temperature from 60 °C to 80 °C significantly enhanced the monomer conversion over the same time period while maintaining good control (PDI < 1.15). nih.gov This indicates that for this system, the chosen temperature range effectively balanced the need for a practical reaction rate with the requirements for maintaining control. Conversely, some systems can be designed to operate at ambient temperature, often using photo-initiation to generate radicals, which can be advantageous for polymerizing temperature-sensitive monomers. researchgate.net

Table 3: Effect of Temperature on RAFT Polymerization Data from a study on the RAFT polymerization of p-acetoxystyrene using DDMAT as the RAFT agent in bulk, with a [Monomer]/[DDMAT] ratio of 100 and 10 mol% AIBN. nih.gov

| Temperature (°C) | Monomer Conversion after 3h (%) | Final Polydispersity Index (PDI) |

| 60 | 6% | 1.10 |

| 70 | 35% | 1.12 |

| 80 | 76% | 1.14 |

Computational Modeling and Simulation of RAFT Mechanism for this compound

Computational chemistry provides powerful tools for gaining mechanistic insight into the RAFT process that can be difficult to obtain through experiments alone. anu.edu.au Methods like Density Functional Theory (DFT) can be used to model the reaction pathways and calculate the energies of reactants, intermediates, and transition states involved in the RAFT equilibrium. mdpi.com For a specific RAFT agent like this compound, these calculations can predict its effectiveness for a given monomer.

Key parameters that can be computationally evaluated include:

Addition Rate Constants (kadd): The rate at which a propagating radical adds to the C=S bond of the RAFT agent.

Fragmentation Rate Constants (kfrag): The rate at which the intermediate radical fragments to release either the initial propagating radical or the R-group radical.

The control of the polymerization depends on the relative magnitudes of these constants. Computational studies allow for a systematic analysis of how the Z-group (ethoxy) and R-group (propionic acid) influence these rates and the stability of the intermediate radical. anu.edu.au This allows for the in silico design and screening of new RAFT agents with optimized performance for specific applications. anu.edu.au

Furthermore, kinetic modeling, such as the development of mathematical models based on the underlying chemical reactions, can simulate the evolution of monomer conversion and polymer molecular weight distributions over time. researchgate.net These models, when validated with experimental data, can be used to predict the outcome of a polymerization under different conditions and to understand complex phenomena like polymerization retardation. researchgate.net Molecular dynamics simulations have also been employed to understand the role of intermolecular forces, such as hydrogen bonding, on the RAFT process, particularly in different solvent environments. researchgate.net

Applications of 2 Ethoxythioxomethylthio Propionic Acid in Macromolecular Engineering

Synthesis of Homopolymers with Controlled Molecular Weight and Narrow Dispersity

The use of 2-(Ethoxythioxomethylthio)propionic acid and structurally similar xanthates or dithioesters in RAFT polymerization is a cornerstone for producing well-defined homopolymers. By carefully selecting the ratio of monomer to CTA and initiator, it is possible to target specific molecular weights. The living nature of RAFT polymerization ensures that polymer chains grow at a similar rate, resulting in a population of polymer chains that are nearly uniform in length, characterized by a low dispersity (Đ), typically below 1.2. rsc.org

The process involves the initiation of polymerization by a standard radical initiator. The growing polymer chains reversibly react with the thiocarbonylthio group of the CTA. This rapid equilibrium between active (propagating radicals) and dormant (polymer-CTA adducts) species allows for all chains to be initiated early in the reaction and to grow simultaneously. This controlled mechanism is effective for a range of monomers, including styrenes, acrylates, and methacrylates, yielding homopolymers with predictable characteristics. researchgate.net The synthesis of well-defined poly(2-isopropenyl-2-oxazoline) (PIPOx) via living polymerization methods highlights the ability to produce homopolymers with controlled molecular weights and low polydispersity indices (PDI ≤ 1.17). researchgate.netosti.gov

Table 1: Synthesis of Homopolymers using RAFT Agents This table presents representative data for homopolymer synthesis using RAFT agents structurally related to this compound, demonstrating control over molecular weight and dispersity.

| Monomer | RAFT Agent | Mₙ (g/mol) (Experimental) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AEMA) | 2-Cyano-2-propyl dithiobenzoate | 8,900 | 1.25 | researchgate.net |

| 2-Isopropenyl-2-oxazoline (PIPOx) | Diphenylmethylpotassium/Et₂Zn | 6,800 - 100,000+ | ≤ 1.17 | researchgate.net |

| Styrene (B11656) | 2-Dodecylthiocarbonothioylthio) propionic acid | Varies with conversion | < 1.20 | protocols.io |

| N-Isopropylacrylamide (NIPAM) | Acryloyl trithiocarbonate (B1256668) | 19,100 | 1.15 (branched) | researchgate.net |

Controlled Synthesis of Block Copolymers

The living characteristics of RAFT polymerization mediated by agents like this compound make it an excellent method for synthesizing block copolymers. After the polymerization of the first monomer is complete, the resulting polymer chains remain "living" with the thiocarbonylthio end group intact. A second monomer can then be introduced to the system, which initiates polymerization from the end of the first block, leading to the formation of a well-defined block copolymer. researchgate.netmdpi.com

The sequential addition of different monomers allows for the precise construction of various block copolymer architectures. Di-block copolymers (A-B) are the simplest form, created by polymerizing a second monomer from a homopolymer macro-CTA. nih.gov This process can be extended by adding subsequent monomers to create tri-block (A-B-C), tetra-block, and multi-block copolymers. nih.govmdpi.com

For instance, a polypropylene (B1209903) oxide (PPO) macro-initiator can be used to polymerize 9-(2,3-epoxypropyl) carbazole (B46965) (EPK), forming PPO-b-PEPK di-block copolymers in a one-pot synthesis. nih.gov Similarly, trithiocarbonate RAFT agents have been employed to synthesize multi-block copolymers of styrene and butyl acrylate (B77674). mdpi.com The ability to create these complex structures is crucial for developing materials with tailored properties, such as self-assembling amphiphilic block copolymers that form micelles or vesicles in solution. nih.govrsc.org

Table 2: Examples of Di-block and Multi-block Copolymers Synthesized via Controlled Radical Polymerization This table showcases the versatility of controlled polymerization in creating various block copolymer architectures.

| Copolymer Architecture | Block A | Block B | Mₙ (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Di-block (A-B) | Poly(propylene oxide) (PPO) | Poly(9-(2,3-epoxypropyl) carbazole) (PEPK) | 2,900 - 6,900 | 1.12 - 1.18 | nih.gov |

| Di-block (Amphiphilic) | Poly(ethylene oxide) (PEO) | Poly(2-(3-ethylheptyl)-2-oxazoline) (PEHOx) | 11,400 | 1.19 | rsc.org |

| Tri-block (A-B-A) | Poly(2-isopropenyl-2-oxazoline) (PIPOx) | Polystyrene (PS) | 35,500 | 1.15 | researchgate.net |

| Multi-block | Polystyrene | Poly(butyl acrylate) | ~30,000 | 1.3 - 1.7 | mdpi.com |

Gradient copolymers represent a more advanced architecture where the monomer composition changes gradually along the polymer chain. Unlike the sharp interface between blocks in a block copolymer, a gradient structure provides a smooth transition in properties. These structures can be synthesized using RAFT polymerization by controlling the feed rate of one or more comonomers during the reaction. For example, by starting with one monomer and gradually introducing a second, a gradient of composition is created. This technique allows for the fine-tuning of material properties such as thermal transitions and solubility. While direct examples using this compound are specific, the principle is a well-established extension of controlled radical polymerization methodologies.

Engineering of Complex Polymer Architectures

Beyond linear block copolymers, CTAs like this compound are instrumental in the bottom-up construction of highly complex, non-linear polymer architectures. The carboxylic acid functionality is particularly useful as it can be used to anchor the CTA to a multifunctional core molecule or surface.

Star polymers consist of multiple linear polymer chains (arms) linked to a central core. researchgate.net They can be synthesized using two main RAFT-based strategies: the "arm-first" method and the "core-first" method. In the "arm-first" approach, linear polymer arms are first synthesized using a CTA and then reacted with a multifunctional cross-linking agent to form the star core. rsc.orgresearchgate.net In the "core-first" approach, a multifunctional initiator or CTA is used to simultaneously grow multiple arms from the core. rsc.orgnih.govresearchgate.netnih.gov

Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a one-step polymerization process. uc.pt They possess a high density of functional groups at their periphery. rsc.org The RAFT copolymerization of an acryloyl trithiocarbonate, which acts as both a monomer and a chain transfer agent (an "inimer"), can produce hyperbranched structures. researchgate.net Similarly, polycondensation of AB2-type monomers like 2,2-bis(methylol)propionic acid is a common route to creating hyperbranched polyesters. rsc.orgmdpi.comresearchgate.net

Table 3: Synthesis of Star and Hyperbranched Polymers This table provides examples of complex polymer architectures achieved through controlled polymerization techniques.

| Architecture | Monomer(s) | Synthesis Method | Mₙ (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Star Polymer | Poly(oligo(ethylene glycol) methyl ether acrylate) | Arm-first RAFT | Varies | < 1.2 | researchgate.net |

| Star Polymer (3-arm) | Phenylacetylene derivatives | Core-first Living Polymerization | 16,200 | 1.03 | nih.govresearchgate.net |

| Hyperbranched Polymer | N-isopropylacrylamide (NIPAM) | RAFT Copolymerization of Inimer | 19,100 | 1.15 | researchgate.net |

| Hyperbranched Polymer | 2,2-bis(methylol)propionic acid | Polycondensation | Varies | Broad | rsc.orgresearchgate.net |

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. They can be synthesized via three main methods: "grafting-from," "grafting-to," and "grafting-through." nih.gov In the "grafting-from" approach, initiating sites are created along a polymer backbone, from which the graft chains are grown. The carboxylic acid group on this compound can be used to attach it to a backbone, converting the backbone into a macro-CTA for subsequent RAFT polymerization of the graft chains. mdpi.com

Polymer brushes are a specific type of graft copolymer where the graft chains are tethered at a high density to a surface or a linear polymer backbone. cmu.edu This dense arrangement forces the chains to stretch away from the surface, creating a "brush-like" conformation. Surface-initiated RAFT (SI-RAFT) is a powerful technique for creating polymer brushes on various substrates. mdpi.com This involves immobilizing a CTA, such as this compound, onto a surface and then initiating polymerization of a monomer from the surface-bound agents. These surfaces can be designed to be "smart," responding to external stimuli like pH or temperature. mdpi.comduke.edunih.govcore.ac.uk

Post Polymerization Functionalization and Derivatization of Polymers Mediated by 2 Ethoxythioxomethylthio Propionic Acid

Utilization of the Carboxylic Acid End-Group for Chemical Modification

The carboxylic acid group introduced by the 2-(Ethoxythioxomethylthio)propionic acid RAFT agent serves as a versatile anchor point for a wide array of chemical transformations. Its reactivity is central to the synthesis of advanced polymer architectures and bioconjugates. Standard organic coupling reactions can be readily applied to this terminus, allowing for the attachment of various molecules.

Esterification and Amidation Reactions

The carboxylic acid end-group of polymers synthesized using this compound is readily susceptible to classic condensation reactions such as esterification and amidation. These reactions provide a straightforward pathway to append new functionalities or link polymer chains to other molecular entities.

Esterification involves the reaction of the terminal carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester linkage. This method is widely used to modify polymer end-groups. For instance, while specific studies on this exact RAFT agent are detailed in broader contexts, the principles of esterification are fundamental in polymer chemistry. The reaction can be used to introduce fluorescent dyes, reactive handles for secondary reactions, or molecules that alter the polymer's solubility. The efficiency of the reaction can be influenced by factors such as steric hindrance around the carboxylic acid and the choice of catalyst and reaction conditions. researchgate.net

Amidation , the reaction of the carboxylic acid with a primary or secondary amine to form a stable amide bond, is one of the most robust and widely employed conjugation chemistries in polymer science. google.com This reaction is often facilitated by coupling agents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) to activate the carboxylic acid, enabling efficient reaction with the amine at room temperature. This strategy is a cornerstone for attaching biomolecules, drugs, and other functional small molecules to the polymer chain. google.comgoogle.com

A summary of representative coupling agents for these reactions is provided below.

| Reaction Type | Coupling Agent/Catalyst | Typical Substrate | Resulting Linkage |

| Esterification | Acid catalysts (e.g., H₂SO₄), Carbodiimides (e.g., DCC) | Alcohols | Ester |

| Amidation | Carbodiimides (e.g., EDC, DCC) with additives (e.g., NHS) | Primary/Secondary Amines | Amide |

Conjugation Strategies with Biomolecules and Small Molecules

The ability to conjugate polymers with biological molecules and functional small molecules is critical for biomedical applications such as drug delivery and diagnostics. The carboxylic acid terminus is an ideal site for these conjugations, primarily through the formation of amide bonds as described above.

Biomolecule Conjugation: Peptides, proteins, and oligonucleotides can be covalently attached to the polymer's carboxylic acid terminus. These bioconjugates combine the biological activity of the biomolecule with the advantageous physicochemical properties of the synthetic polymer, such as increased stability and altered pharmacokinetics. For example, polymers can be conjugated to peptides containing specific cell-targeting sequences or to proteins like enzymes or antibodies. These conjugation reactions are typically performed in aqueous buffers at physiological pH to maintain the biomolecule's integrity, making water-soluble coupling agents like EDC essential. google.comnih.gov

Small Molecule Conjugation: Therapeutic agents and imaging probes are frequently conjugated to polymers to create polymer-drug conjugates (PDCs). This strategy can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery to diseased tissues through effects like the Enhanced Permeability and Retention (EPR) effect. The carboxylic acid group provides a convenient point for attaching drug molecules that possess a suitable amine or hydroxyl group, often via a linker that may be designed to cleave under specific physiological conditions (e.g., low pH in endosomes or high reductive potential in the cytoplasm).

Cleavage and Transformation of the Thiocarbonylthio End-Group

The thiocarbonylthio group (in this case, a xanthate), which is responsible for mediating the RAFT polymerization, is itself a highly versatile functional group. Its presence imparts a characteristic color to the polymer and offers a rich platform for further chemical manipulation, including its removal or transformation into other useful functionalities. researchgate.net

Common strategies for modifying the thiocarbonylthio end-group include:

Aminolysis/Thiolysis: Reaction with nucleophiles like primary amines or other thiols can cleave the thiocarbonylthio group, yielding a polymer with a terminal thiol (-SH) group. nih.gov This thiol is a valuable functional handle for "click" chemistry reactions, such as thiol-ene or thiol-maleimide additions, enabling the straightforward conjugation of other polymers or molecules.

Radical-Induced Reduction: Treatment with a radical initiator in the presence of a hydrogen donor can replace the entire thiocarbonylthio moiety with a hydrogen atom, effectively "de-RAFTing" the polymer. This is often desired when the end-group's color or reactivity is undesirable for the final application.

Thermal Elimination: At elevated temperatures, the thiocarbonylthio group can be eliminated to generate a terminal alkene, providing another type of reactive handle for post-polymerization modification.

Oxidation: Oxidation of the thiocarbonylthio group can lead to the formation of disulfide-capped polymers, which can be useful for creating stimuli-responsive materials that degrade under reductive conditions.

A fast and efficient method for converting the thiocarbonylthio end-group to a "clickable" thiol involves treatment with sodium azide (B81097) (NaN₃), which can achieve complete conversion in minutes.

Development of Polymers with Tailored End-Group Functionality

The dual functionality imparted by this compound allows for the creation of polymers with precisely controlled end-group functionalities. By selectively addressing either the α-carboxylic acid or the ω-thiocarbonylthio group, or both sequentially, a wide variety of tailored macromolecular structures can be synthesized.

For example, the carboxylic acid can be used to anchor the polymer to a surface or a nanoparticle, while the thiocarbonylthio group is simultaneously transformed into a thiol. This thiol can then be used to initiate a subsequent "click" reaction, attaching a different functional molecule and resulting in a heterofunctionalized polymer. This orthogonal reactivity is a powerful tool for designing complex materials.

The ability to transform the RAFT end-group is also crucial for synthesizing block copolymers where the subsequent monomer is incompatible with the initial xanthate group. The end-group can be transformed into a different RAFT agent (e.g., a trithiocarbonate) or a different type of initiating group (e.g., for Atom Transfer Radical Polymerization, ATRP), enabling the synthesis of complex block copolymer architectures. nih.govresearchgate.net

Creation of Polymer Conjugates and Hybrid Materials

The ultimate goal of end-group functionalization is often the creation of advanced polymer conjugates and hybrid materials with novel or enhanced properties.

Polymer Conjugates: As discussed, the carboxylic acid and the transformed thiocarbonylthio end-groups are gateways to a vast range of conjugates.

Polymer-Protein Conjugates: Attaching polymers to proteins can enhance their stability, reduce immunogenicity, and improve their pharmacokinetic profiles.

Polymer-Drug Conjugates: These conjugates are a major focus in nanomedicine, aiming to improve the therapeutic index of anticancer drugs and other potent small molecules.

Peptide-Polymer Hybrids: These materials can self-assemble into well-defined nanostructures like micelles or vesicles for drug delivery or act as artificial proteins with unique structural and functional properties. nih.gov

Hybrid Materials: Polymers synthesized with this compound can be used as building blocks for sophisticated hybrid materials.

Surface Modification: The carboxylic acid group can be used to graft polymers onto inorganic substrates like silica (B1680970) or gold nanoparticles, creating a functional organic shell on an inorganic core. These materials are useful in sensing, catalysis, and diagnostics.

Block Copolymers: The ability to modify the end-groups allows for the synthesis of well-defined di-block or tri-block copolymers. These copolymers can self-assemble in solution to form various nanostructures (e.g., spheres, cylinders, lamellae), which are foundational for applications in nanotechnology and materials science.

The table below summarizes some of the advanced materials that can be created through post-polymerization modification.

| Material Type | Modification Strategy | Key Functional Group Utilized | Example Application |

| Polymer-Drug Conjugate | Amidation of α-terminus | Carboxylic Acid | Targeted Cancer Therapy |

| Polymer-Protein Conjugate | Amidation of α-terminus | Carboxylic Acid | Improved Biologic Drug Stability |

| Heterofunctional Polymer | Amidation of α-terminus & Thiol-ene reaction on ω-terminus | Carboxylic Acid & Thiol (from RAFT group) | Advanced Surface Coatings |

| Block Copolymer | Transformation of ω-terminus to new initiator | Thiocarbonylthio | Self-Assembled Nanostructures |

| Polymer-Coated Nanoparticle | Anchoring via α-terminus | Carboxylic Acid | Biomedical Imaging |

Comparative Analysis with Alternative Controlled Radical Polymerization Techniques

Relative Advantages and Limitations of 2-(Ethoxythioxomethylthio)propionic Acid RAFT compared to Atom Transfer Radical Polymerization (ATRP)

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most versatile and widely utilized CRP methods. escholarship.orgnih.gov Both techniques can be used to synthesize a wide array of functional polymers with complex architectures. escholarship.org However, they operate via distinct mechanisms, which gives rise to a unique set of advantages and limitations for each.

RAFT polymerization, utilizing a chain transfer agent (CTA) such as this compound, is a metal-free process. This is a significant advantage over ATRP, which typically requires a transition metal catalyst (commonly copper) that often needs to be removed from the final polymer product, especially for biomedical applications. researchgate.netcmu.edu The RAFT process is also generally more tolerant to a wider range of monomer functionalities and reaction solvents, including aqueous media, particularly when using a hydrophilic CTA like this compound with its carboxylic acid group. researchgate.netresearchgate.net

One of the primary limitations of RAFT polymerization can be the cost and synthesis of the RAFT agent itself. researchgate.net However, many RAFT agents, including xanthates like this compound, can be synthesized with relative ease. Another potential drawback is the color imparted to the polymer by the thiocarbonylthio end-group, which may require a post-polymerization chemical treatment for removal. researchgate.net In contrast, ATRP can sometimes be more straightforward for certain monomer classes, like acrylates and methacrylates, and has a high tolerance for acidic and hydroxyl functional groups. escholarship.orgresearchgate.net

A key challenge in ATRP is its sensitivity to oxygen, often requiring more stringent degassing procedures than RAFT. researchgate.netcmu.edu Furthermore, optimizing the ligand, solvent, and initiator system for a specific monomer in ATRP can be complex. researchgate.net The choice between RAFT with an agent like this compound and ATRP will therefore depend on the specific requirements of the target polymer, with RAFT offering greater versatility in terms of monomer scope and reaction conditions, while ATRP may be preferred for its high tolerance to certain functional groups. escholarship.orgresearchgate.net

Table 1: Comparative Features of RAFT (with this compound) and ATRP

| Feature | RAFT with this compound | Atom Transfer Radical Polymerization (ATRP) |

| Catalyst | Metal-free | Transition metal complex (e.g., Copper-based) |

| Monomer Scope | Broad, including functional monomers | Broad, but can be sensitive to some functionalities |

| Solvent Tolerance | High, including aqueous systems | Generally good, but can be system-dependent |

| Oxygen Tolerance | Generally more tolerant than ATRP | Requires stringent deoxygenation |

| End-group Color | Can impart color (yellow/pink) | Generally colorless polymers |

| Cost | RAFT agent can be costly, but many are readily synthesized | Catalyst and ligand can be expensive; removal adds cost |

| Control over Polymerization | Good control over molecular weight and low dispersity | Excellent control over molecular weight and low dispersity |

Comparative Performance with Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another prominent CRP technique that offers a metal-free alternative for the synthesis of well-defined polymers. The primary difference between RAFT and NMP lies in the mechanism of control. NMP relies on the reversible trapping of the growing polymer radical by a stable nitroxide radical.

A significant advantage of RAFT with a CTA like this compound over NMP is its broader monomer scope. RAFT can effectively polymerize a wide variety of monomers, including acrylates, methacrylates, styrenes, and vinyl esters. NMP, on the other hand, is generally most effective for the polymerization of styrenic monomers and can be challenging for methacrylates and completely unsuitable for acrylates without significant modification of the nitroxide or the use of comonomers.

Another key difference is the reaction temperature. Traditional NMP often requires high temperatures (typically >100 °C) to achieve a sufficient rate of dissociation of the dormant species. This can be a limitation for temperature-sensitive monomers or applications where milder conditions are preferred. RAFT polymerization, including systems using xanthates, can often be conducted at lower temperatures (e.g., 60-80 °C), offering greater flexibility.

However, NMP has the advantage of being a true living polymerization under ideal conditions, with the number of polymer chains being determined by the initiator concentration. In RAFT, the process is a degenerative chain transfer, which can sometimes lead to a small fraction of dead chains. researchgate.net The simplicity of the NMP system, which often only requires a nitroxide and a conventional radical initiator, can also be an advantage over the sometimes more complex RAFT systems that require careful selection of the CTA for a given monomer.

Table 2: Comparative Performance of RAFT (with this compound) and NMP

| Feature | RAFT with this compound | Nitroxide-Mediated Polymerization (NMP) |

| Monomer Scope | Very broad | Primarily styrenes; limited for (meth)acrylates |

| Reaction Temperature | Moderate (typically 60-80 °C) | High (often >100 °C) |

| Metal Catalyst | No | No |

| Chain-end Functionality | Thiocarbonylthio group | Nitroxide end-group |

| Block Copolymer Synthesis | Versatile for a wide range of block copolymers | Can be limited by monomer sequence |

| System Complexity | Requires careful selection of RAFT agent | Can be simpler in terms of components |

Synergistic Approaches Combining RAFT with Other Polymerization Methods

The versatility of RAFT polymerization, particularly with functional CTAs like this compound, allows for its combination with other polymerization techniques to create novel and complex polymer architectures. The carboxylic acid group on this specific CTA can serve as a handle for further chemical modification or as an initiation site for other polymerization mechanisms.

One powerful synergistic approach is the combination of RAFT with Ring-Opening Polymerization (ROP). mdpi.com For instance, the carboxylic acid functionality of this compound can be used to initiate the ROP of cyclic esters like ε-caprolactone or lactide, leading to the formation of block copolymers with both vinyl and polyester (B1180765) segments. This approach allows for the creation of biodegradable and functional materials with tailored properties. mdpi.com

Another promising strategy involves combining RAFT with "click" chemistry. The thiocarbonylthio end-group of a RAFT-synthesized polymer can be chemically modified to introduce an azide (B81097) or alkyne functionality. This allows for the efficient "clicking" of the polymer to other molecules or surfaces that have a complementary functional group, enabling the synthesis of complex conjugates, star polymers, and functionalized materials.

Furthermore, RAFT can be combined with other controlled radical polymerization techniques. For example, a polymer synthesized by ATRP can be functionalized with a RAFT agent to create a macro-CTA, which can then be used to polymerize a different monomer via RAFT, leading to the formation of well-defined block copolymers that might be difficult to synthesize using a single technique. This approach leverages the advantages of both methods to achieve a higher degree of control over the final polymer structure.

The ability to combine RAFT using agents like this compound with other polymerization methods opens up a vast design space for the creation of advanced polymeric materials with precisely controlled architectures and functionalities.

Emerging Research Directions and Future Perspectives for 2 Ethoxythioxomethylthio Propionic Acid

Advancements in Green and Sustainable RAFT Polymerization Using the Compound

The imperative for environmentally benign chemical processes has driven significant innovation in polymer synthesis. "Green" chemistry principles, which advocate for the use of renewable resources, safer solvents, and energy-efficient processes, are increasingly being integrated into RAFT polymerization. 2-(Ethoxythioxomethylthio)propionic acid is a key enabler in this transition, particularly in the development of aqueous-phase and photo-controlled polymerization methods.

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and natural abundance. The use of aqueous RAFT polymerization represents a significant step towards more sustainable polymer manufacturing. nih.gov One of the primary advantages of conducting RAFT in water is the potential for faster polymerization kinetics compared to bulk or organic solvents. nih.gov The inherent structure of this compound, featuring a hydrophilic carboxylic acid group, imparts favorable water solubility, making it a suitable candidate for such systems. This allows for the direct polymerization of water-soluble monomers without the need for organic co-solvents. usm.edu

However, aqueous RAFT is not without its challenges, most notably the potential for hydrolysis of the thiocarbonylthio group of the RAFT agent, which can compromise polymerization control. nih.gov Research is therefore focused on optimizing reaction conditions, such as pH and temperature, to minimize this side reaction while leveraging the benefits of water as a solvent. nih.gov The successful implementation of this compound and similar water-soluble RAFT agents is crucial for applications in biotechnology and nanomedicine, where biocompatibility is paramount. usm.edu

Light-initiated polymerization offers exceptional spatial and temporal control, allowing reactions to be turned on and off with the flick of a switch. rsc.org Recent advancements have highlighted the utility of xanthates, including this compound, in photo-controlled RAFT processes, particularly in a strategy known as Xanthate-supported photo-iniferter (XPI)-RAFT polymerization. nih.govresearchgate.netrsc.org

In the XPI-RAFT method, a small amount of a xanthate is added to a conventional RAFT polymerization mixture. nih.gov Under light irradiation, the xanthate acts as a photo-iniferter, generating radicals to initiate polymerization, while the primary RAFT agent controls the molecular weight distribution. nih.govrsc.org This elegant approach decouples the photo-activation step from the chain transfer process, offering enhanced control. nih.govrsc.org A key advantage of this system is its high tolerance to oxygen, which typically quenches radical polymerizations. researchgate.netrsc.org This robustness simplifies the experimental setup, even allowing for polymerizations to be conducted open to the air. researchgate.netrsc.org The versatility of the XPI-RAFT method has been demonstrated for a range of monomers, highlighting its potential as a universal tool for synthesizing complex macromolecules under mild and efficient conditions. nih.govresearchgate.net

Table 1: Features of Xanthate-Supported Photo-Iniferter (XPI)-RAFT Polymerization This table is interactive. Click on the headers to sort.

| Feature | Description | Advantage |

|---|---|---|

| Mechanism | A xanthate acts as a photo-iniferter for initiation while a primary CTA controls the polymerization. nih.gov | Decouples photo-activation from molecular weight control, allowing for independent optimization. nih.govrsc.org |

| Oxygen Tolerance | The system can proceed efficiently in the presence of atmospheric oxygen. researchgate.netrsc.org | Eliminates the need for stringent deoxygenation procedures, simplifying the experimental setup. |

| Speed | Polymerization is rapid, driven by light irradiation. nih.gov | Reduces reaction times significantly compared to thermally initiated systems. |

| Control | Maintains good control over molecular weight and distribution (polydispersity). nih.gov | Enables the synthesis of well-defined polymers and complex architectures like multiblock copolymers. researchgate.net |

| Versatility | Applicable to a wide range of monomers and conventional RAFT agents. nih.govresearchgate.net | Broadens the scope of monomers that can be polymerized under photo-control. |

High-Throughput Screening and Automated Synthesis Methodologies

The demand for novel polymers with tailored properties for diverse applications has necessitated a move away from traditional, one-at-a-time synthesis. High-throughput (HT) screening and automated synthesis platforms are revolutionizing polymer discovery by enabling the rapid and parallel production and testing of large libraries of materials. rsc.orgresearchgate.netgormleylab.com

These automated systems use liquid-handling robotics to dispense precise amounts of monomers, solvents, catalysts, and RAFT agents into well plates. researchgate.netdntb.gov.ua This allows for the combinatorial synthesis of hundreds of unique polymers in a single run. researchgate.net Such platforms are invaluable for screening the performance of different RAFT agents, including xanthates like this compound, across a wide range of reaction conditions. rsc.orgrsc.orguq.edu.au For instance, HT screening can be used to quickly identify the optimal photocatalyst and RAFT agent combination for a specific monomer in a photoinduced electron/energy transfer (PET)-RAFT polymerization. rsc.orgrsc.org The development of oxygen-tolerant polymerization techniques, such as PET-RAFT and XPI-RAFT, is particularly synergistic with automation, as it removes the need for cumbersome, individualized deoxygenation of each well. dntb.gov.uaresearchgate.net

Table 2: High-Throughput Workflow for RAFT Agent Screening This table is interactive. Click on the headers to sort.

| Stage | Objective | Key Technologies |

|---|---|---|

| 1. Library Design | Define the experimental space, including variations in RAFT agents, monomers, catalysts, and solvents. rsc.org | Design of Experiment (DoE) software. |

| 2. Automated Reagent Handling | Prepare and dispense stock solutions into multi-well plates with high precision. | Liquid-handling robotic platforms. researchgate.netdntb.gov.ua |

| 3. Parallel Polymerization | Initiate and conduct multiple polymerization reactions simultaneously under controlled conditions (e.g., light, heat). researchgate.net | Custom-built photoreactors for well plates, automated heating blocks. |

| 4. High-Throughput Analysis | Rapidly measure key outcomes like monomer conversion and polymer molecular weight. | Automated Gel Permeation Chromatography (GPC), NMR spectroscopy. |

| 5. Data Analysis | Analyze large datasets to identify structure-performance relationships and optimal reaction conditions. uq.edu.au | Data visualization software, machine learning algorithms. |

Integration with Advanced Characterization Techniques for In-Situ Monitoring of Polymerization

A deep understanding of polymerization kinetics is essential for optimizing reaction control and achieving desired polymer characteristics. Traditional methods, which rely on taking samples at different time points for offline analysis, can be laborious and may not capture the full dynamics of the reaction. The integration of advanced characterization techniques for real-time, in-situ monitoring provides a powerful window into the polymerization process. rsc.orgacs.org

Inline Nuclear Magnetic Resonance (NMR) spectroscopy is one such powerful technique. rsc.org By placing the reaction vessel within an NMR spectrometer, researchers can continuously monitor the disappearance of monomer signals and the appearance of polymer signals, providing precise, time-resolved kinetic data. acs.org This approach has been used to study the subtleties of photoiniferter RAFT polymerizations, revealing how factors like RAFT agent structure (e.g., xanthates vs. trithiocarbonates) and light intensity influence reaction rates and control. rsc.org Another innovative approach involves designing RAFT agents that contain a fluorophore with aggregation-induced emission (AIE) properties. nih.govcapes.gov.br As polymerization proceeds, the viscosity of the system increases, causing the AIE-active molecules to aggregate and fluoresce brightly. nih.gov This allows the progress of the polymerization to be monitored visually or with a simple spectrometer in real-time. nih.govcapes.gov.br

Table 3: Comparison of In-Situ Monitoring Techniques for RAFT Polymerization This table is interactive. Click on the headers to sort.

| Technique | Principle | Information Gained | Advantages |

|---|---|---|---|

| Inline NMR Spectroscopy | Real-time measurement of nuclear magnetic resonance signals of reactants and products. rsc.orgacs.org | Monomer conversion, polymerization kinetics, side reactions. | Provides detailed, quantitative kinetic and structural data without perturbing the system. |

| Aggregation-Induced Emission (AIE) | Use of a RAFT agent with an AIE-active moiety that fluoresces upon aggregation in a viscous medium. nih.govcapes.gov.br | Qualitative and quantitative information on polymerization progress via fluorescence change. | Facile, can be monitored visually or with simple equipment, highly sensitive to viscosity changes. |

| FT-IR/Raman Spectroscopy | Monitoring the disappearance of the monomer's C=C vibrational band. | Monomer conversion, reaction kinetics. | Can be implemented with fiber-optic probes for remote, real-time monitoring. |

Prospects for Rational Design of Novel RAFT Agents Based on Structural Modifications of this compound

The effectiveness of a RAFT agent is determined by the interplay between its stabilizing Z-group and its leaving R-group, which must be tailored to the specific monomer being polymerized. rsc.org this compound serves as an excellent scaffold for the rational design of new, highly specialized RAFT agents. The goal of rational design is to move beyond trial-and-error and use fundamental structure-reactivity principles, often aided by computational chemistry, to create agents with optimized performance for specific applications. rsc.orgresearchgate.net

Structural modifications can be targeted at either the Z-group (ethoxy) or the R-group (propionic acid):

Modifying the R-group: The propionic acid R-group is a key feature, providing a carboxylic acid handle that is ideal for bioconjugation, surface anchoring, or imparting pH-responsiveness. This group can be readily modified post-polymerization via standard esterification or amidation reactions. researchgate.net Alternatively, new RAFT agents can be synthesized from the outset with different R-groups containing other functionalities (e.g., azides or alkynes for click chemistry, or protected amines) to meet specific synthetic targets. researchgate.net

Quantum chemical calculations are increasingly used to predict the energetic favorability of the addition and fragmentation steps for newly designed RAFT agents, helping to guide synthetic efforts toward the most promising candidates. uq.edu.au This synergy between computational prediction and synthetic chemistry is accelerating the development of next-generation RAFT agents based on versatile scaffolds like this compound.

Table 4: Potential Structural Modifications of this compound and Their Predicted Effects This table is interactive. Click on the headers to sort.

| Target Group | Modification Example | Predicted Effect on Performance | Potential Application |

|---|---|---|---|

| Z-Group (O-Ethyl) | Replace with O-Trifluoroethyl | Increases reactivity (higher Ctr); better control for certain monomers. nih.gov | Polymerization of less-activated monomers or achieving faster reaction rates. |

| Z-Group (O-Ethyl) | Replace with a bulky group (e.g., O-tert-butyl) | Alters steric hindrance and fragmentation kinetics. | Fine-tuning control over specific polymerization systems. |

| R-Group (Propionic Acid) | Convert to an N-Hydroxysuccinimide (NHS) ester | Creates an active ester for facile reaction with primary amines. researchgate.net | Post-polymerization conjugation of proteins or other biomolecules. |

| R-Group (Propionic Acid) | Replace with an azide- or alkyne-containing group | Enables post-polymerization modification via "click" chemistry. researchgate.net | Creating well-defined polymer-drug conjugates or surface grafting. |

| R-Group (Propionic Acid) | Replace with a long alkyl chain | Increases hydrophobicity of the RAFT agent and resulting polymer end-group. | Synthesis of amphiphilic block copolymers for self-assembly applications. |

Q & A

Q. Answer :

- Storage : Store in tightly closed containers in a cool, well-ventilated area. Avoid proximity to incompatible substances such as oxidizing agents (e.g., peroxides, chlorates) and reactive metals (e.g., sodium, magnesium) .

- Handling : Prior to use, ensure training on proper handling. Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including gloves and eye protection. Avoid dust generation during weighing or transfer .

- Compatibility : This compound may degrade in the presence of strong acids or bases. Conduct compatibility tests with solvents and reagents before experimental use .

Basic: How should researchers monitor and mitigate occupational exposure to this compound?

Q. Answer :

- Exposure Monitoring : Use industrial hygiene practices such as airborne concentration sampling (e.g., HEPA-filtered vacuum systems for dust control) . Employers must provide access to exposure records under OSHA 29 CFR 1910.1020 .

- Mitigation : Implement exhaust ventilation, regular hygiene practices (e.g., handwashing), and decontamination protocols for contaminated clothing . Medical surveillance is recommended if exposure symptoms (e.g., respiratory irritation, skin rash) occur .

Advanced: How can contradictory data on the carcinogenic potential of thioether-containing propionic acid derivatives be resolved?

Q. Answer :

- Data Analysis : Review in vivo/in vitro study designs for dose-response relationships, exposure duration, and metabolic pathways. For example, limited evidence in chlorophenoxypropionic acids suggests species-specific carcinogenicity (e.g., lung tumors in rodents) but inconclusive human data .

- Methodological Adjustments : Use Ames tests or micronucleus assays to assess mutagenicity. Cross-validate findings with structural analogs (e.g., MCPP or DCPP) and account for metabolic activation differences .

- Risk Communication : Clearly state limitations in toxicity databases and advocate for precautionary handling as a potential carcinogen .

Advanced: What experimental design considerations are critical for studying the environmental persistence of this compound?

Q. Answer :

- Degradation Studies : Use rapid sand filtration systems (10.5 min residence time) with quartz sand to simulate environmental removal. Monitor degradation byproducts via LC-MS/MS .

- Compatibility with Carriers : Avoid flammable liquid carriers (e.g., ethanol) if thermal stability is unknown. Prefer aqueous matrices for solubility testing .

- Analytical Methods : Quantify non-volatile organic carbon (NVOC) and specific metabolites (e.g., sulfonic acid derivatives) using HEPA-filtered vacuum sampling to reduce contamination .

Basic: What first-aid measures are recommended for accidental exposure to this compound?

Q. Answer :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Dermal Contact : Wash thoroughly with soap and water; remove contaminated clothing immediately .

- Eye Exposure : Rinse with water for 15 minutes using emergency eyewash stations .

- Ingestion : Do not induce vomiting; provide water and consult a poison control center .

Advanced: How can researchers address inconsistencies in reproductive toxicity data for organosulfur propionic acid derivatives?

Q. Answer :

- Study Replication : Conduct multi-generational rodent studies with controlled dosing (e.g., OECD 443 guidelines). Compare results with structurally similar compounds like 2-(2,4-Dichlorophenoxy) Propionic Acid, which showed no definitive reproductive harm in initial tests .

- Mechanistic Studies : Evaluate endocrine disruption potential via receptor-binding assays (e.g., estrogen/androgen receptors). Use zebrafish embryos for teratogenicity screening .

- Data Harmonization : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity thresholds and reconcile interspecies variability .